dafadine B
Beschreibung
Dafadine A is a synthetic small molecule identified as a specific inhibitor of DAF-9, a cytochrome P450 enzyme critical for the biosynthesis of dafachronic acids (DAs) in nematodes. DAs are steroid hormones that bind to the nuclear hormone receptor DAF-12, regulating developmental transitions, lipid metabolism, and stress responses. In Caenorhabditis elegans, dafadine A inhibits DAF-9, blocking Δ7-DA production and inducing dauer formation, a stress-resistant larval stage . In parasitic nematodes like Haemonchus contortus, dafadine A (100 μM) reduces endogenous Δ7-DA levels by 60–70%, significantly impairing larval exsheathment and development from L3 to L4 stages . Mechanistically, dafadine A disrupts glycerophospholipid metabolism (e.g., reducing PC(15:020:4) and PI(15:020:4)) and activates a negative feedback loop that suppresses fat degradation, promoting lipid accumulation . Its specificity for DAF-9 has been validated in multiple models, though off-target effects on mammalian CYP27A1 have also been reported .
Eigenschaften
Molekularformel |
C21H19ClFN3O3 |
|---|---|
Molekulargewicht |
415.8 g/mol |
IUPAC-Name |
[5-[(2-chloro-4-fluorophenoxy)methyl]-1,2-oxazol-3-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C21H19ClFN3O3/c22-18-11-16(23)1-2-20(18)28-13-17-12-19(25-29-17)21(27)26-9-5-15(6-10-26)14-3-7-24-8-4-14/h1-4,7-8,11-12,15H,5-6,9-10,13H2 |
InChI-Schlüssel |
DXBZYDLDLSGUDB-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2=CC=NC=C2)C(=O)C3=NOC(=C3)COC4=C(C=C(C=C4)F)Cl |
Kanonische SMILES |
C1CN(CCC1C2=CC=NC=C2)C(=O)C3=NOC(=C3)COC4=C(C=C(C=C4)F)Cl |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Table 1: Key Comparative Data
Key Findings:
Specificity and Efficacy: Dafadine A exhibits high specificity for DAF-9 compared to ketoconazole, a broad-spectrum CYP450 inhibitor. While both reduce DA synthesis, dafadine A (100 μM) achieves a more pronounced DA suppression (60–70% vs. ~30% for ketoconazole) . In contrast, Δ4-dafachronic acid (1 µM) bypasses DAF-9 inhibition by directly activating DAF-12, rescuing developmental defects caused by dafadine A .
Lipid Metabolic Pathways :
- Dafadine A uniquely alters odd-chain fatty acid-containing lipids (e.g., DG(15:018:1), TG(15:010:0_18:2)), which are rare in C. elegans but critical in H. contortus for developmental signaling .
- Δ4-DA restores glycerophospholipid levels (e.g., PC(15:0_20:4)) disrupted by dafadine A, confirming DA-DAF-12’s role in lipid homeostasis .
In zebrafish, dafadine A induces diapause-like arrest, suggesting conserved roles for CYP450 inhibitors in developmental timing across phyla .
Off-Target Effects :
- Dafadine A inhibits mammalian CYP27A1, a vitamin D3-metabolizing enzyme, at IC₅₀ = 5 µM . This contrasts with its nematode-specific developmental effects, underscoring the need for species-specific dosing.
Q & A
Basic Research Questions
Q. How should researchers formulate focused research questions for studying Dafadine B’s biochemical mechanisms?
- Research questions must be specific, measurable, and open-ended to guide hypothesis-driven investigations. For example:
- "How does Dafadine B modulate [specific enzyme/pathway] in vitro?"
- "What are the dose-response relationships of Dafadine B in [cell line/animal model]?"
Q. What experimental design considerations are critical for initial Dafadine B studies?
- Define controls (positive/negative), replicates , and blinding protocols to minimize bias .
- Select appropriate models (e.g., cell lines vs. in vivo) based on the research question. For pharmacokinetics, prioritize assays like HPLC or mass spectrometry for metabolite profiling .
- Include a pilot study to optimize parameters (e.g., concentration ranges, exposure time) .
Q. How can researchers conduct a robust literature review to contextualize Dafadine B findings?
- Use databases like PubMed, Scopus, or specialized chemistry repositories (excluding non-peer-reviewed sources like BenchChem).
- Map contradictions in existing data (e.g., conflicting IC50 values) and identify gaps (e.g., unexplored off-target effects) .
- Cite primary sources and distinguish between peer-reviewed studies and preprints .
Advanced Research Questions
Q. How should researchers resolve contradictions in Dafadine B data across studies?
- Perform meta-analysis to compare variables such as:
| Variable | Study A Result | Study B Result | Potential Confounder |
|---|---|---|---|
| IC50 (nM) | 50 ± 5 | 120 ± 10 | Assay temperature |
| Bioavailability | 22% | 8% | Animal model species |
- Use Benjamini-Hochberg correction to control false discovery rates when testing multiple hypotheses .
- Replicate experiments under standardized conditions and publish negative results to reduce bias .
Q. What statistical methodologies are recommended for analyzing Dafadine B’s dose-response relationships?
- Apply nonlinear regression models (e.g., sigmoidal curves) to calculate EC50/IC50 values. Validate with bootstrapping for confidence intervals .
- For omics data (e.g., transcriptomics), use pathway enrichment analysis and adjust for multiple comparisons .
- Report effect sizes (e.g., Cohen’s d) alongside p-values to quantify biological relevance .
Q. How can researchers optimize Dafadine B’s experimental protocols for reproducibility?
- Document detailed protocols (e.g., buffer compositions, incubation times) in supplementary materials .
- Use inter-laboratory validation to confirm findings. For example:
Lab 1: IC50 = 55 nM (95% CI: 50–60)
Lab 2: IC50 = 58 nM (95% CI: 53–63)
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Ethical and Methodological Pitfalls
Q. What ethical guidelines apply to Dafadine B research involving animal models?
- Justify animal use via the 3Rs framework (Replacement, Reduction, Refinement) .
- Obtain ethics committee approval and disclose conflicts of interest (e.g., funding sources) .
Q. How should researchers address non-reproducible Dafadine B results?
- Audit potential sources of error:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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